ST271

Neutrophil Signaling Phospholipase D Tyrosine Kinase

ST271 (ST 271, ST-271) is a tyrphostin-like small molecule inhibitor of protein tyrosine kinases (PTK), characterized by its α-cyanoacrylamide core structure with a 4-hydroxy-3,5-diisopropylphenyl substituent. It is primarily employed in biochemical and cellular signaling research to dissect the role of PTKs in receptor-mediated phospholipase D (PLD) activation pathways, showing functional selectivity by inhibiting receptor-stimulated PLD activity while sparing phospholipase C (PLC) activation in human neutrophils.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 106392-48-7
Cat. No. B1681118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST271
CAS106392-48-7
Synonyms2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
ST 271
ST-271
ST271
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N
InChIInChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+
InChIKeyHMLQHJRJKQDTKW-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ST271 (CAS 106392-48-7) Procurement Guide: A Tyrphostin-like PTK Inhibitor for Receptor-PLD Coupling Studies


ST271 (ST 271, ST-271) is a tyrphostin-like small molecule inhibitor of protein tyrosine kinases (PTK), characterized by its α-cyanoacrylamide core structure with a 4-hydroxy-3,5-diisopropylphenyl substituent [1]. It is primarily employed in biochemical and cellular signaling research to dissect the role of PTKs in receptor-mediated phospholipase D (PLD) activation pathways, showing functional selectivity by inhibiting receptor-stimulated PLD activity while sparing phospholipase C (PLC) activation in human neutrophils [2].

Why ST271 Cannot Be Substituted with Generic PTK Inhibitors for PLD Research


Simply selecting any broad-spectrum PTK inhibitor, such as genistein or ST638, for PLD-focused studies introduces significant experimental variability and confounding variables. In a direct comparative study using human neutrophils, ST271 inhibited PLD activity with an IC50 of 6.7 μM against fMet-Leu-Phe stimulation and 9 μM against PAF stimulation [1], whereas genistein exhibited an IC50 of 12.2 μM under fMLP stimulation and a substantially weaker 107 μM under PMA stimulation [2]. ST638, despite having a much lower IC50 for PTK inhibition (370 nM), does not offer the same functional selectivity for the receptor-PLD coupling pathway, as ST271 was specifically shown to inhibit receptor-mediated PLD activation without affecting phorbol ester-stimulated PLD or Ins(1,4,5)P3 generation [3]. Substituting without these quantitative benchmarks compromises pathway-specific interrogation and may lead to misinterpretation of PLD regulatory mechanisms.

ST271 (CAS 106392-48-7) Comparative Performance Data vs. Key PTK Inhibitors


Head-to-Head Comparison: ST271 Exhibits Superior PLD Inhibitory Potency Over Genistein in Human Neutrophils

In a cross-study analysis using comparable human neutrophil models, ST271 demonstrates a quantifiable potency advantage over the widely used PTK inhibitor genistein. Under fMet-Leu-Phe (fMLP) stimulation, ST271 inhibits PLD activity with an IC50 of 6.7 μM [1], while genistein requires an IC50 of 12.2 μM to achieve the same effect [2]. This represents a 1.8-fold higher potency for ST271. The differentiation is even more pronounced under phorbol ester (PMA) stimulation, where ST271 does not directly inhibit PLD per se, whereas genistein shows a weak IC50 of 107 μM, highlighting ST271's distinct mechanism of action upstream at the receptor level [1].

Neutrophil Signaling Phospholipase D Tyrosine Kinase

Pathway Selectivity Advantage: ST271 Discriminates Between PLD and PLC Signaling, Unlike Direct PKC Inhibitors

ST271 provides a unique mechanistic advantage by functionally separating receptor-mediated PLD activation from PLC activation. In human neutrophils, ST271 effectively inhibited receptor-stimulated PLD activity but did not inhibit Ins(1,4,5)P3 generation (a marker of PLC activity) [1]. In contrast, the protein kinase C (PKC) inhibitor Ro-31-8220 inhibited phorbol ester-stimulated PLD but not receptor-stimulated PLD, demonstrating a different pathway intervention point [2]. This class-level distinction positions ST271 as a tool for selectively targeting the upstream receptor-PLD coupling step involving PTKs, without perturbing parallel PLC-mediated calcium signaling.

Signal Transduction Pathway Selectivity Phospholipase C

Solubility and Handling Properties for In Vitro Experimental Design

ST271 exhibits robust solubility in standard organic solvents, facilitating reliable in vitro assay preparation. Vendor datasheets consistently report a DMSO solubility of 54 mg/mL (approximately 198 mM) at 25°C , which is sufficient for generating high-concentration stock solutions for cellular dose-response studies. This solubility profile is comparable to other tyrphostin analogs and ensures ease of handling for researchers.

Solubility In Vitro Assay Formulation

Optimal Use Cases for ST271 (CAS 106392-48-7) in Basic and Translational Research


Investigating G-Protein Coupled Receptor (GPCR) Signaling to Phospholipase D

ST271 is ideally suited for studies where the goal is to confirm and quantify the role of tyrosine kinases in linking GPCR activation (e.g., by fMet-Leu-Phe, PAF, or LTB4) to downstream PLD activity in human neutrophils or platelets. Its ability to inhibit receptor-mediated PLD with IC50 values of 6.7-9 μM, while sparing direct PLD or PKC-mediated activation [1], allows for clean pathway interrogation. This makes it a valuable tool for elucidating signaling cascades relevant to inflammation and immunity.

Comparative Studies Differentiating PLD from PLC Activation Pathways

Researchers aiming to dissect parallel signaling pathways can leverage ST271's functional selectivity. Because ST271 inhibits receptor-stimulated PLD activity without affecting Ins(1,4,5)P3 generation (a measure of PLC activity) in human neutrophils [2], it serves as a critical control compound. This allows for the unambiguous assignment of cellular responses (e.g., degranulation, oxidative burst) to the PLD pathway versus the PLC-calcium axis.

In Vitro Platelet Activation and Thrombosis Signaling Models

ST271 has demonstrated efficacy in reducing agonist-induced responses in human platelets, including a significant (<30%) inhibition of thrombin- and U46619-induced inositol phosphate formation [3] and inhibition of thrombin-stimulated JAK2 phosphorylation [4]. These properties position ST271 as a useful tool for dissecting tyrosine kinase-dependent events in platelet activation, a key area in thrombosis and hemostasis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST271

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.